![molecular formula C20H17N3O B4840455 N-(9-ethyl-9H-carbazol-3-yl)nicotinamide](/img/structure/B4840455.png)
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide
描述
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide, also known as NEC-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. NEC-1 is a member of the carbazole family of compounds, which have been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
科学研究应用
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including ischemic stroke, Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In ischemic stroke, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to reduce neuronal cell death and improve functional outcomes in animal models. In Parkinson's disease, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to reduce amyloid-beta-induced neuronal death and improve cognitive function. In multiple sclerosis, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to reduce inflammation and demyelination in animal models.
作用机制
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)nicotinamide is not fully understood, but it is thought to act by inhibiting the activity of the receptor-interacting protein kinase 1 (RIPK1), a key regulator of cell death and inflammation. RIPK1 has been implicated in various diseases, including ischemic stroke, Parkinson's disease, Alzheimer's disease, and multiple sclerosis. By inhibiting RIPK1 activity, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide may reduce neuronal cell death, inflammation, and oxidative stress, leading to improved functional outcomes in these diseases.
Biochemical and Physiological Effects
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These include reducing neuronal cell death, inflammation, and oxidative stress; improving motor function and cognitive function; and reducing demyelination in multiple sclerosis. However, the exact mechanisms underlying these effects are still under investigation.
实验室实验的优点和局限性
N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has several advantages for lab experiments, including its small molecular size, ease of synthesis, and specificity for RIPK1 inhibition. However, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide also has some limitations, including its low solubility in aqueous solutions, low bioavailability, and potential off-target effects.
未来方向
There are several future directions for the study of N-(9-ethyl-9H-carbazol-3-yl)nicotinamide. These include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Additionally, the potential use of N-(9-ethyl-9H-carbazol-3-yl)nicotinamide in other diseases, such as cancer and autoimmune disorders, should also be explored.
Conclusion
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of RIPK1, a key regulator of cell death and inflammation. While N-(9-ethyl-9H-carbazol-3-yl)nicotinamide has several advantages for lab experiments, further research is needed to optimize its pharmacokinetic properties and evaluate its efficacy in clinical trials. Overall, N-(9-ethyl-9H-carbazol-3-yl)nicotinamide represents an exciting avenue for the development of novel therapeutics for a range of diseases.
属性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-23-18-8-4-3-7-16(18)17-12-15(9-10-19(17)23)22-20(24)14-6-5-11-21-13-14/h3-13H,2H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXVSEHUYXEISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。